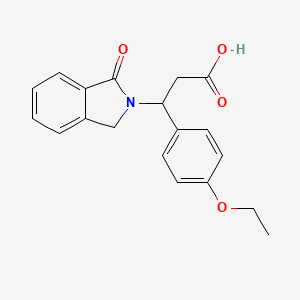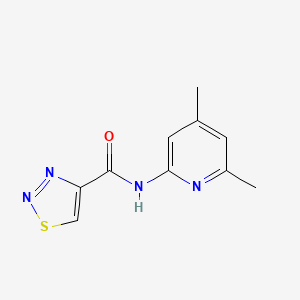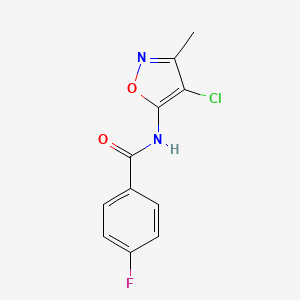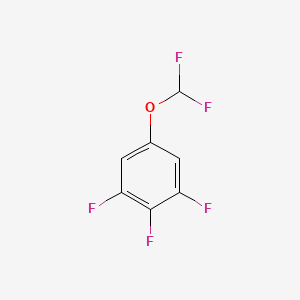![molecular formula C9H13BrN2 B3141507 N-[(6-bromopyridin-2-yl)methyl]propan-2-amine CAS No. 478366-11-9](/img/structure/B3141507.png)
N-[(6-bromopyridin-2-yl)methyl]propan-2-amine
概要
説明
“N-[(6-bromopyridin-2-yl)methyl]propan-2-amine” is a chemical compound with the empirical formula C8H9BrN2O . It is a solid substance and is used in proteomics research .
Molecular Structure Analysis
The molecular weight of “this compound” is 229.1 . The SMILES string representation of the molecule isCN(C1=CC=CC(Br)=N1)C(C)=O . Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not found in the search results, it’s worth noting that similar compounds have been used in various chemical reactions. For example, 2-Amino-6-bromopyridine has been used in the synthesis of 2-amino-6-diethylaminopyridine and 2,6-di-(methylamino)-pyridine .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 229.1 and a density of 1.6±0.1 g/cm3 .科学的研究の応用
Mechanism of Intramolecular Amination
Research by Loones et al. (2007) examined the intramolecular amination of related compounds, revealing insights into the mechanism of ring closure reactions in auto-tandem amination. This study is crucial for understanding the chemical behavior of N-[(6-bromopyridin-2-yl)methyl]propan-2-amine in synthesis processes (Loones et al., 2007).
Synthesis of 2-Amino-6-bromopyridine
Liang (2010) focused on synthesizing 2-Amino-6-bromopyridine, a close derivative of the compound . This study is relevant for its methodology in preparing similar structures, which could be applied to this compound (Xu Liang, 2010).
2-Aminopyridines Synthesis
Bolliger et al. (2011) provided a comprehensive study on synthesizing 2-aminopyridines, highlighting the significance of these compounds in medicinal chemistry. This research can be extrapolated to understand the synthesis pathways and applications of this compound (Bolliger et al., 2011).
Sterically Demanding Iminopyridine Ligands
Irrgang et al. (2007) explored the preparation of sterically demanding iminopyridine ligands, which are structurally related to the compound of interest. This study is relevant for understanding how structural modifications can impact the chemical properties and applications of similar compounds (Irrgang et al., 2007).
Copper(I)-Catalyzed Amination of Halogenopyridines
Anokhin et al. (2015) investigated the CuI-catalyzed amination of halogenopyridines, which is directly relevant to the chemical reactions that this compound might undergo in a laboratory setting (Anokhin et al., 2015).
Lithium and Potassium Amides of Sterically Demanding Aminopyridines
Scott et al. (2004) studied the reaction of Grignard compounds with dibromopyridine, yielding aminopyridines. This research provides insights into potential synthetic routes and reactions involving this compound (Scott et al., 2004).
Hemilabile Iminopyridine Palladium(II) Complexes
Nyamato et al. (2015) explored the synthesis of iminopyridine palladium(II) complexes, which could be analogous to reactions involving this compound, especially in the context of creating complexes with metal ions (Nyamato et al., 2015).
Pd-Catalyzed Amination of 2,6-Dihalopyridines
Averin et al. (2007) examined the Pd-catalyzed amination of dihalopyridines, a process potentially useful for modifying compounds like this compound in pharmaceutical research (Averin et al., 2007).
Safety and Hazards
特性
IUPAC Name |
N-[(6-bromopyridin-2-yl)methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-7(2)11-6-8-4-3-5-9(10)12-8/h3-5,7,11H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRBLRVLHVFDIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=NC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] pentanoate](/img/structure/B3141437.png)
![6-(4-Fluorophenyl)-2-hydroxy-4-[2-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B3141444.png)

![N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3141456.png)
![11-(trifluoromethyl)-9H-pyrimido[1',2':2,3][1,2,4]triazino[6,5-c]cinnolin-9-one](/img/structure/B3141457.png)
![N-[(dimethylamino)methylene]-4-methoxy-2-phenoxynicotinamide](/img/structure/B3141466.png)

![1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-benzyloxime](/img/structure/B3141483.png)
![(E)-N-{1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene}hydroxylamine](/img/structure/B3141484.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-isopropylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B3141494.png)
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,5-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B3141499.png)
